molecular formula C23H28N6O5 B2701865 N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898607-03-9

N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No. B2701865
M. Wt: 468.514
InChI Key: GIBIENWWZZQYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine” appears to be a chemical compound1. However, detailed information about this compound is not readily available in the sources I searched.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is not available in the sources I searched.



Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available in the sources I searched.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the sources I searched.


Scientific Research Applications

Synthesis and Polymer Applications

A series of aromatic polyamides containing an s-triazine ring with thiophenoxy linkages was synthesized from new diacids and commercially available aromatic diamines, utilizing Yamazaki's phosphorylation reaction. These polyamides, characterized by good solubility in solvents such as DMAc, NMP, DMF, and m-cresol, exhibited no weight loss below 345°C under nitrogen, indicating high thermal stability (Pal et al., 2005). Another study focused on polyamides containing s-triazine rings and fluorene “cardo” groups synthesized via low-temperature interfacial polycondensation. These polyamides demonstrated inherent viscosities ranging from 0.52 to 0.60 dl/g and excellent solubility in polar solvents, with no weight loss observed below 360°C under nitrogen atmosphere (Sagar et al., 2001).

Crystal Engineering and Structural Studies

Crystallographic characterization of bis-thiourea derivatives derived from N,N′-bis(3-aminopropyl)piperazine revealed a highly conserved intramolecular hydrogen bonding pattern, forming a spiral-like structure reminiscent of a spiral galaxy. These compounds demonstrate the potential for crystal engineering applications (Paisner et al., 2010). In another study, the crystal structure of three derivatives of 2,4-dimethoxy-1,3,5-triazine were analyzed, revealing various conformations and potential for hydrogen bonding, highlighting their relevance in structural chemistry (Fridman et al., 2003).

Electromagnetic and Material Properties

Novel sulfonated thin-film composite nanofiltration membranes with improved water flux were developed for dye solution treatment, demonstrating enhanced surface hydrophilicity and dye rejection capabilities due to sulfonated aromatic diamine monomers (Liu et al., 2012). Additionally, electroactive polyamides with bis(diphenylamino)-fluorene units were synthesized, showing excellent reversible electrochromic characteristics and fluorescence modulability, indicating their utility in electrochromic and electrofluorescent devices (Sun et al., 2016).

Safety And Hazards

There is no specific information available on the safety and hazards of this compound2.


properties

IUPAC Name

2-N,4-N-bis(3,4-dimethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O5/c1-30-17-7-5-15(13-19(17)32-3)24-21-26-22(28-23(27-21)29-9-11-34-12-10-29)25-16-6-8-18(31-2)20(14-16)33-4/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBIENWWZZQYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

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